2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid
Overview
Description
2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Sulfanylacetyl Group: This step involves the reaction of a thiol with an acyl chloride to form the sulfanylacetyl group.
Coupling with Benzoic Acid: The final step involves coupling the previously formed intermediate with 2-chlorobenzoic acid under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid undergoes various chemical reactions:
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the benzoic acid moiety.
2-chloro-5-aminobenzoic acid: Similar in structure but lacks the tetrazole ring.
1-phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzoic acid moiety.
The uniqueness of 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid lies in its combination of these functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c17-13-7-6-10(8-12(13)15(24)25)18-14(23)9-26-16-19-20-21-22(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRGGXJOSRJRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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